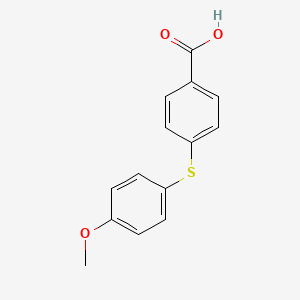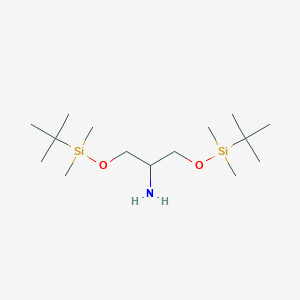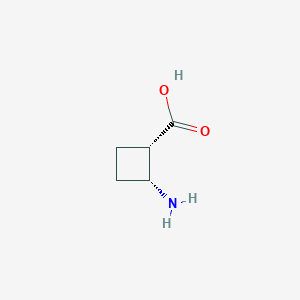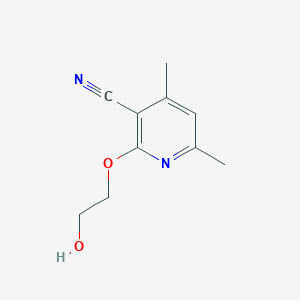
4-ヨード-1-メチル-3-ニトロ-1H-ピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-1-methyl-3-nitro-1H-pyrazole is an organoiodine compound and a member of pyrazoles . It is a valuable intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Molecular Structure Analysis
The molecular formula of 4-Iodo-1-methyl-3-nitro-1H-pyrazole is C4H4IN3O2 . The molecular weight is 253 .Chemical Reactions Analysis
4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .科学的研究の応用
ヘテロビアリルの合成
この化合物は、ヘテロビアリルのインジウム媒介合成に使用されます。ヘテロビアリルは、様々な生物活性分子に存在するため、医薬品化学において重要な構造です。 .
ヨウ素化反応
これはさらにヨウ素化されてジヨードおよびトリヨードピラゾール誘導体を与えます。これらは有機合成における有用な中間体となりえます。 .
c-Met阻害剤
この化合物の誘導体は、様々な種類の癌に関与しているタンパク質であるc-Metの阻害剤として作用します。 これは、癌研究および薬物開発において価値があります。 .
ナノZnOを触媒とした合成
これは、ナノZnOを触媒として用いたピラゾール誘導体の合成反応に関与しており、農業から医薬品まで、多岐にわたる用途があります。 .
癌細胞のアポトーシス誘導
合成された誘導体のいくつかは、癌細胞のアポトーシスを誘導することが示されており、抗癌療法の開発における可能性を示しています。 .
調製製品
これは、化学合成における様々な調製製品の前駆体として役立ち、化学的ビルディングブロックとしての汎用性を示しています。 .
Safety and Hazards
作用機序
Target of Action
It’s known that pyrazole derivatives can interact with various biological targets, influencing a broad range of chemical and biological properties .
Mode of Action
It’s known that the nitro group in the pyrazole ring can undergo reduction, which might influence its interaction with biological targets .
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities .
生化学分析
Biochemical Properties
4-iodo-1-methyl-3-nitro-1H-pyrazole plays a significant role in biochemical reactions, particularly in enzyme inhibition and interaction with proteins. It has been observed to interact with enzymes such as alcohol dehydrogenase and mycocyclosin synthase . These interactions are crucial as they can influence the enzyme’s activity, leading to either inhibition or activation. The compound’s nitro group is particularly reactive, allowing it to form strong bonds with the active sites of enzymes, thereby modulating their function.
Cellular Effects
The effects of 4-iodo-1-methyl-3-nitro-1H-pyrazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-iodo-1-methyl-3-nitro-1H-pyrazole exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . This binding is facilitated by the compound’s nitro and iodo groups, which form strong interactions with the enzyme’s active site residues. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-iodo-1-methyl-3-nitro-1H-pyrazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-iodo-1-methyl-3-nitro-1H-pyrazole vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression effectively . At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
4-iodo-1-methyl-3-nitro-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . For instance, its interaction with alcohol dehydrogenase can affect the metabolism of alcohols, leading to changes in metabolite levels. Additionally, the compound can interact with other metabolic enzymes, influencing the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 4-iodo-1-methyl-3-nitro-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s iodo group plays a crucial role in its transport, as it can form strong interactions with transport proteins, allowing efficient cellular uptake and distribution.
Subcellular Localization
4-iodo-1-methyl-3-nitro-1H-pyrazole exhibits specific subcellular localization, which is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization signals ensure that the compound exerts its effects in the appropriate cellular context, thereby modulating cellular processes effectively.
特性
IUPAC Name |
4-iodo-1-methyl-3-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPMYVGWQWTBSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)




![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)



![2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1312789.png)
![Ethanone, 1-[4-(butylthio)phenyl]-](/img/structure/B1312794.png)
